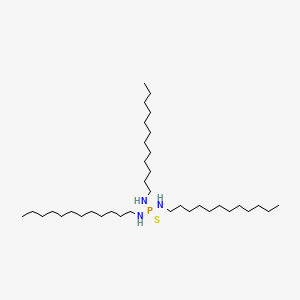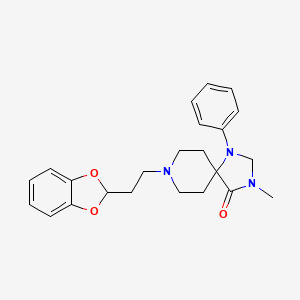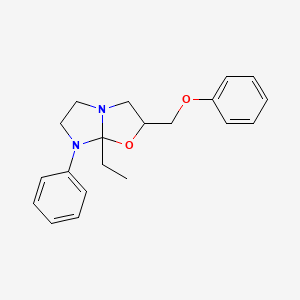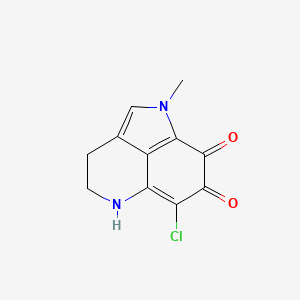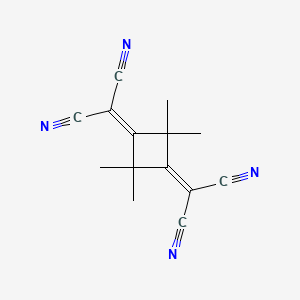
Propanedinitrile, 2,2'-(2,2,4,4-tetramethyl-1,3-cyclobutanediylidene)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedinitrile, 2,2’-(2,2,4,4-tetramethyl-1,3-cyclobutanediylidene)bis- is an organic compound with the molecular formula C14H12N4 It is characterized by the presence of two nitrile groups attached to a cyclobutane ring, which is further substituted with four methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, 2,2’-(2,2,4,4-tetramethyl-1,3-cyclobutanediylidene)bis- typically involves the reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with malononitrile under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Propanedinitrile, 2,2’-(2,2,4,4-tetramethyl-1,3-cyclobutanediylidene)bis- can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding diamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Propanedinitrile, 2,2’-(2,2,4,4-tetramethyl-1,3-cyclobutanediylidene)bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Propanedinitrile, 2,2’-(2,2,4,4-tetramethyl-1,3-cyclobutanediylidene)bis- involves its interaction with specific molecular targets and pathways. The nitrile groups can form strong interactions with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Malononitrile: A simpler nitrile compound with similar reactivity but lacking the cyclobutane ring and methyl substitutions.
Cyanoacetonitrile: Another nitrile compound with a simpler structure and different reactivity profile.
Dicyanomethane: A related compound with two nitrile groups but without the cyclobutane ring.
Uniqueness
Propanedinitrile, 2,2’-(2,2,4,4-tetramethyl-1,3-cyclobutanediylidene)bis- is unique due to its rigid cyclobutane core and multiple methyl substitutions, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic and research applications where such structural characteristics are desired.
属性
CAS 编号 |
4462-99-1 |
|---|---|
分子式 |
C14H12N4 |
分子量 |
236.27 g/mol |
IUPAC 名称 |
2-[3-(dicyanomethylidene)-2,2,4,4-tetramethylcyclobutylidene]propanedinitrile |
InChI |
InChI=1S/C14H12N4/c1-13(2)11(9(5-15)6-16)14(3,4)12(13)10(7-17)8-18/h1-4H3 |
InChI 键 |
PEGOQLUAOMEHPV-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=C(C#N)C#N)C(C1=C(C#N)C#N)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


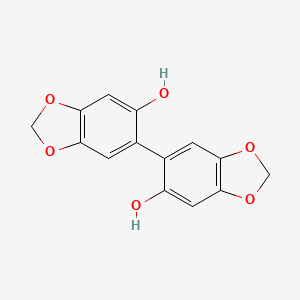

![(5r,6s)-5-Ethenyl-4a-hydroxy-6-[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[5,4-c]pyran-1-one](/img/structure/B12806896.png)

